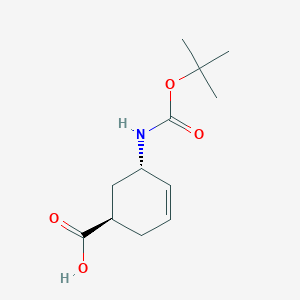
1,3,3-Trimethylpiperazine dihydrochloride
Übersicht
Beschreibung
1,3,3-Trimethylpiperazine dihydrochloride is a fine chemical that is used as a reagent and a specialty chemical . It can be used in the synthesis of various organic compounds .
Molecular Structure Analysis
The molecular formula of this compound is C7H18Cl2N2 . The molecular weight is 201.14 g/mol . The SMILES string representation is CN1CC(NCC1)©C.[H]Cl.[H]Cl .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The melting point is 290.00 °C .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
1,3,3-Trimethylpiperazine dihydrochloride has been explored for its potential in antimicrobial applications. For instance, its derivatives, when incorporated into chitosan, have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. This includes derivatives like methylpiperazine and dimethylpiperazine, particularly the di-quaternary trimethylpiperazine moiety, which significantly contributes to antibacterial efficacy (Másson et al., 2008).
Synthesis of Antimicrobial Agents
The compound has also been utilized in the synthesis of new antimicrobial agents. Research in this area includes the preparation of 1-hydroxypiperazine dihydrochloride and its application in developing pyridone carboxylic acid antibacterial agents. These agents have demonstrated potent antibacterial activity (Uno et al., 1989).
Applications in Organic Chemistry
In organic chemistry, trimethylpiperazine derivatives have been synthesized for various purposes, including as analogs of μ-opioid agonists. These derivatives, including the trimethylpiperazine structure, have been studied for their binding properties to μ-opioid receptors (Ballabio et al., 1997).
Pharmaceutical Research
In pharmaceutical research, this compound and its derivatives have been explored for their potential in drug development. This includes investigating their physicochemical properties, such as lipophilicity and dissociation constants, which are crucial in the design of pharmaceutical compounds (Marvanová et al., 2016).
Molecular Imprinting
The compound has been used in the field of molecular imprinting, a technique used to create template-shaped cavities in polymer matrices with memory of the template molecules. This application is significant in the development of selective and sensitive sensors or separation materials, particularly in illicit drug detection (Wright et al., 2023).
Safety and Hazards
Eigenschaften
IUPAC Name |
1,3,3-trimethylpiperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-7(2)6-9(3)5-4-8-7;;/h8H,4-6H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTRYOMGQYCFPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1)C)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![benzyl N-[3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate](/img/structure/B3071184.png)
![Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate](/img/structure/B3071186.png)
![Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate](/img/structure/B3071187.png)
![4-(3-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071189.png)

![methyl 2-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}-2-phenylacetate](/img/structure/B3071211.png)

![4-([1,1'-Biphenyl]-4-yloxy)piperidine hydrochloride](/img/structure/B3071222.png)

![Methyl [1-(chloroacetyl)-3-oxodecahydroquinoxalin-2-yl]acetate](/img/structure/B3071230.png)



